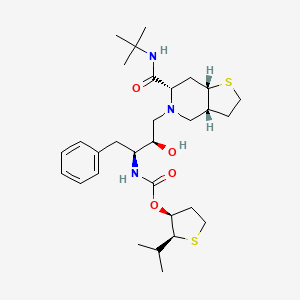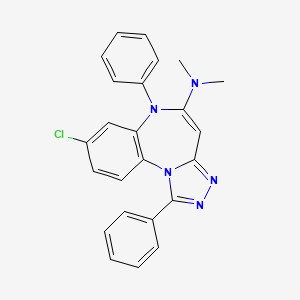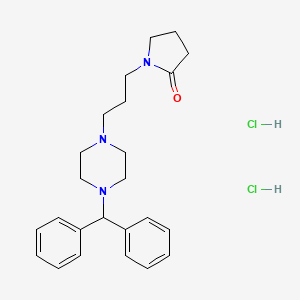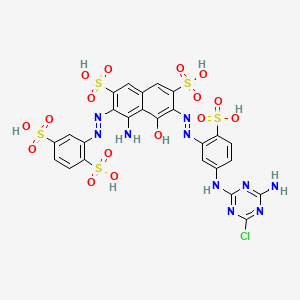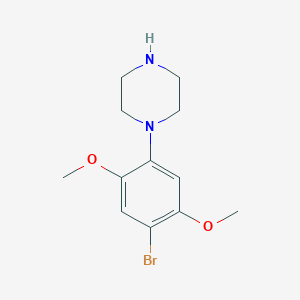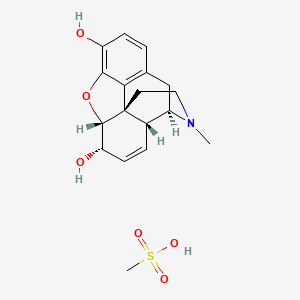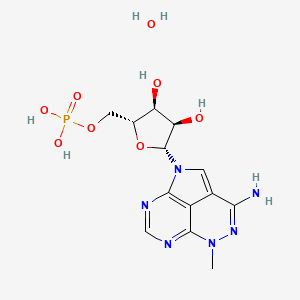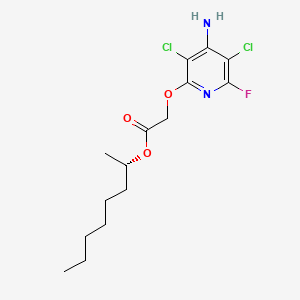
2-Butanol, 3-chloro-, (R*,S*)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanol, 3-chloro-, (R*,S*)- is an organic compound with the molecular formula C4H9ClO It is a chiral molecule, meaning it has non-superimposable mirror images
Preparation Methods
Synthetic Routes and Reaction Conditions
Grignard Reaction: One common method to synthesize 2-Butanol, 3-chloro-, (R*,S*)- involves the Grignard reaction.
Chlorination: Another method involves the chlorination of 2-butanol.
Industrial Production Methods
Industrial production of 2-Butanol, 3-chloro-, (R*,S*)- often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions to ensure the selective chlorination of 2-butanol.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-Butanol, 3-chloro-, (R*,S*)- can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into various alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), Sodium cyanide (NaCN), Ammonia (NH3)
Major Products Formed
Oxidation: Ketones, Aldehydes
Reduction: Alcohols, Hydrocarbons
Substitution: Various substituted alcohols and amines
Scientific Research Applications
2-Butanol, 3-chloro-, (R*,S*)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Butanol, 3-chloro-, (R*,S*)- involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atom is typically displaced by a nucleophile, leading to the formation of new compounds. The stereochemistry of the molecule plays a crucial role in determining the outcome of these reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Butanol, 3-chloro-, (R,R)-**
- 2-Butanol, 3-chloro-, (S,S)-**
- 3-Chloro-2-butanol
Uniqueness
2-Butanol, 3-chloro-, (R*,S*)- is unique due to its specific stereochemistry, which affects its reactivity and interaction with other molecules. Compared to its stereoisomers, this compound may exhibit different physical and chemical properties, making it suitable for specific applications .
Properties
CAS No. |
10325-41-4 |
|---|---|
Molecular Formula |
C4H9ClO |
Molecular Weight |
108.57 g/mol |
IUPAC Name |
(2R,3S)-3-chlorobutan-2-ol |
InChI |
InChI=1S/C4H9ClO/c1-3(5)4(2)6/h3-4,6H,1-2H3/t3-,4+/m0/s1 |
InChI Key |
XKEHIUIIEXXHJX-IUYQGCFVSA-N |
Isomeric SMILES |
C[C@H]([C@H](C)Cl)O |
Canonical SMILES |
CC(C(C)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


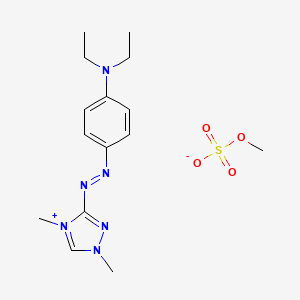
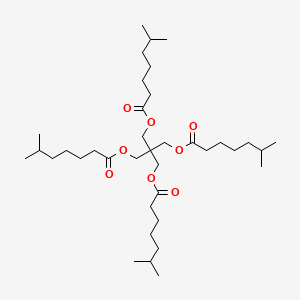
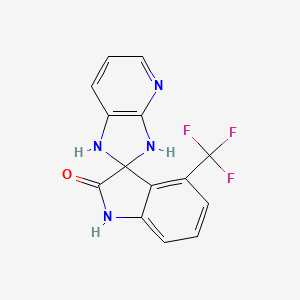
![2-[(1S,2R,4S,5S)-4-[2-(diethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12745207.png)

